(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone
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Overview
Description
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are typically formed by the reaction of semicarbazide with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone typically involves the reaction of 1-(2-hydroxy-5-methylphenyl)-1-dodecanone with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The semicarbazone moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and semicarbazone groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-5-methylphenyl)ethanone: Similar structure but lacks the dodecanone moiety.
2-hydroxy-5-methylacetophenone: Similar structure but lacks the semicarbazone group.
4-methoxyphenyl semicarbazone: Similar semicarbazone group but different aromatic substitution.
Uniqueness
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is unique due to the presence of both the hydroxy-methylphenyl and dodecanone moieties, which may confer distinct chemical and biological properties compared to other semicarbazones.
Properties
Molecular Formula |
C20H33N3O2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
[(E)-1-(2-hydroxy-5-methylphenyl)dodecylideneamino]urea |
InChI |
InChI=1S/C20H33N3O2/c1-3-4-5-6-7-8-9-10-11-12-18(22-23-20(21)25)17-15-16(2)13-14-19(17)24/h13-15,24H,3-12H2,1-2H3,(H3,21,23,25)/b22-18+ |
InChI Key |
JOLZXMCUBSHHDB-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C(=N\NC(=O)N)/C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCCCCCCCCCCC(=NNC(=O)N)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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